molecular formula C9H9N3 B1354240 2-(Cyclopropylamino)nicotinonitrile CAS No. 52583-90-1

2-(Cyclopropylamino)nicotinonitrile

Cat. No. B1354240
CAS RN: 52583-90-1
M. Wt: 159.19 g/mol
InChI Key: NQVWMXLKPISDFN-UHFFFAOYSA-N
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Patent
US06680383B1

Procedure details

A 45% aqueous KOH solution (187g, 1.5 mol) was charged to a mixture of the product from Example 1 and 300 ml of 1-propanol. The mixture was heated at reflux temperature for about 5 hours whereupon TLC analysis showed complete hydrolysis of the nitrile. The reaction mixture was cooled to ambient temperature and treated with 94 g of water that was needed to remove the 1-propanol by azeotropic distillation. About 330 g of water/1-propanol azeotrope was distilled off at 62° C. and 21.1 in. Hg. Water (130 g) was added to the reaction mixture and the mixture chilled to 5-10° C. Concentrated hydrochloric acid (148 g, 1.5 mol) was added at such a rate that the temperature could be maintained below 30° C. After about 80-90% of the acid was added the zwitterion began to precipitate out, making the mixture quite thick. When all the acid had been added, the solid product was collected by filtration, using 90 ml of cold water to rinse out the reaction vessel onto the filter cake. The product was dried to yield 68.12 g. of the zwitterion.
Name
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
148 g
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
94 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH:3]1([NH:6][C:7]2C(C#N)=C[CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4]1.[CH2:15]([OH:18])[CH2:16][CH3:17].Cl>O>[CH:3]1([NH:6][C:7]2[C:16]([C:15]([OH:1])=[O:18])=[CH:17][CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.5 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC1=NC=CC=C1C#N
Name
Quantity
300 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
148 g
Type
reactant
Smiles
Cl
Step Four
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
94 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for about 5 hours whereupon TLC analysis
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to remove the 1-propanol
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
DISTILLATION
Type
DISTILLATION
Details
About 330 g of water/1-propanol azeotrope was distilled off at 62° C.
ADDITION
Type
ADDITION
Details
Water (130 g) was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture chilled to 5-10° C
TEMPERATURE
Type
TEMPERATURE
Details
could be maintained below 30° C
CUSTOM
Type
CUSTOM
Details
to precipitate out
ADDITION
Type
ADDITION
Details
When all the acid had been added
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
WASH
Type
WASH
Details
to rinse out the reaction vessel onto the filter cake
CUSTOM
Type
CUSTOM
Details
The product was dried
CUSTOM
Type
CUSTOM
Details
to yield 68.12 g

Outcomes

Product
Name
Type
Smiles
C1(CC1)NC1=NC=CC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.